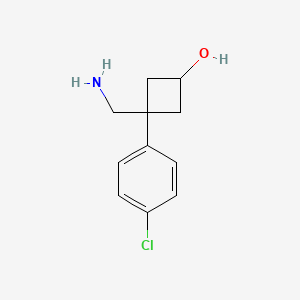

3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol is a synthetic organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

Introduction of the 4-Chlorophenyl Group: This can be achieved through Friedel-Crafts alkylation using 4-chlorobenzene as a starting material.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium thiolate (KSR) can be used under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Medicine

Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

Industry

Material Science: Used in the development of new materials with specific properties such as polymers or resins.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the 4-chlorophenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the chlorine atom, which may affect its reactivity and binding properties.

3-(Aminomethyl)-3-(4-fluorophenyl)cyclobutan-1-ol: The fluorine atom may impart different electronic properties compared to chlorine.

3-(Aminomethyl)-3-(4-bromophenyl)cyclobutan-1-ol: The bromine atom may lead to different steric and electronic effects.

Uniqueness

The presence of the 4-chlorophenyl group in 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications.

Biological Activity

3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a cyclobutane ring substituted with an aminomethyl group and a chlorophenyl moiety. This configuration allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group enhances hydrophobic interactions, which are crucial for modulating enzyme activities and receptor functions .

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

In vitro studies indicate that derivatives of cyclobutane compounds can exhibit antitumor properties. For instance, compounds with similar structural motifs have been evaluated against cancer cell lines, showing significant cytotoxic effects. The potential for this compound to inhibit tumor growth warrants further investigation .

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in metabolic pathways. For example, studies have demonstrated that related compounds can inhibit acetylcholinesterase and urease, suggesting that this compound could have similar effects .

Case Studies

- Antimicrobial Evaluation : A study assessed the antibacterial properties of various cyclobutane derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited varying degrees of activity against common bacterial strains, supporting their potential use in therapeutic applications .

- Antitumor Research : In another investigation, derivatives were tested against a panel of cancer cell lines. The results showed that some compounds significantly reduced cell viability, indicating their potential as anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity .

Pharmacological Applications

Given its promising biological activities, this compound could be explored for:

- Antimicrobial therapies : Targeting resistant bacterial strains.

- Cancer treatments : Developing novel chemotherapeutic agents based on its structure.

- Enzyme inhibitors : Formulating drugs aimed at conditions requiring enzyme modulation.

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

3-(aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2 |

InChI Key |

NVLOETKNDXXMMA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(CN)C2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.